molecular formula C20H21FN2O2 B195647 (S)-Citalopram N-Oxide CAS No. 917482-45-2

(S)-Citalopram N-Oxide

Numéro de catalogue: B195647
Numéro CAS: 917482-45-2
Poids moléculaire: 340.4 g/mol
Clé InChI: DIOGFDCEWUUSBQ-FQEVSTJZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-Citalopram N-Oxide is a derivative of the well-known antidepressant (S)-Citalopram It is an N-oxide, meaning it contains a nitrogen-oxygen coordinate covalent bond

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (S)-Citalopram N-Oxide can be synthesized through the oxidation of (S)-Citalopram. The most common method involves the use of hydrogen peroxide as the oxidizing agent. The reaction typically takes place in an aqueous medium under mild conditions. Another method involves the use of peracids such as meta-chloroperoxybenzoic acid (m-CPBA) in an organic solvent like dichloromethane .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions and improves yield. The use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent has been reported to be highly efficient .

Analyse Des Réactions Chimiques

Types of Reactions: (S)-Citalopram N-Oxide undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of various oxidized products.

    Reduction: Reduction of this compound can revert it back to (S)-Citalopram.

    Substitution: The nitrogen-oxygen bond can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids (e.g., m-CPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Various nucleophiles can be used under basic conditions.

Major Products:

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

(S)-Citalopram N-Oxide, with the chemical formula C20_{20}H21_{21}FN2_2O2_2, is categorized under phenylbutylamines. It is formed through the N-oxidation of citalopram, primarily mediated by cytochrome P450 2D6 in humans . The compound exhibits strong basicity, which influences its pharmacokinetic profile and interactions within the body.

The mechanism of action for this compound is closely related to that of citalopram. It acts primarily as a serotonin reuptake inhibitor, enhancing serotonergic transmission in the central nervous system. Although it has been shown to inhibit serotonin reuptake, it is less selective than citalopram itself . This reduced selectivity may lead to varying therapeutic effects and side effects compared to its parent compound.

Antidepressant Effects

Research indicates that this compound retains some antidepressant properties similar to citalopram but with potentially different efficacy profiles. Clinical studies have demonstrated that citalopram is effective in treating major depressive disorder, with this compound contributing to its overall therapeutic effects .

  • Case Study Example : In a study involving patients with major depressive disorder, those treated with citalopram showed significant improvement in depression scores compared to placebo. The role of this compound as a contributing metabolite was acknowledged, although its specific impact was not isolated .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound is characterized by its formation from citalopram via hepatic metabolism. The mean terminal half-life of citalopram is approximately 35 hours, contributing to the sustained presence of its metabolites in the system .

  • Metabolism Pathway : Citalopram undergoes extensive hepatic metabolism primarily through CYP2C19 and CYP3A4 pathways, leading to various metabolites including this compound. Understanding these pathways is crucial for predicting drug interactions and individual responses to treatment.

Potential Side Effects and Considerations

While this compound contributes to the therapeutic efficacy of citalopram, it may also be associated with side effects typical of SSRIs. Common side effects include nausea, insomnia, sexual dysfunction, and increased risk of serotonin syndrome when combined with other serotonergic agents .

Mécanisme D'action

The mechanism of action of (S)-Citalopram N-Oxide involves its interaction with various molecular targets. It is known to affect the serotonin transporter, similar to (S)-Citalopram, but with different binding affinities and kinetics. The nitrogen-oxygen bond plays a crucial role in its interaction with the transporter, potentially leading to different pharmacological effects .

Comparaison Avec Des Composés Similaires

Uniqueness: (S)-Citalopram N-Oxide is unique due to its specific structure and the presence of the nitrogen-oxygen bond, which imparts distinct chemical and biological properties

Activité Biologique

(S)-Citalopram N-Oxide is a metabolite of the widely used antidepressant citalopram, classified as a selective serotonin reuptake inhibitor (SSRI). Understanding its biological activity is crucial for evaluating its potential therapeutic effects and safety profile. This article delves into the mechanisms of action, pharmacokinetics, biochemical properties, and relevant case studies regarding this compound.

This compound primarily acts as a selective serotonin reuptake inhibitor . Its mechanism involves the inhibition of the serotonin transporter (SLC6A4), leading to increased levels of serotonin in the synaptic cleft. This action enhances serotonergic neurotransmission, which is believed to contribute to its antidepressant effects.

Key Points:

  • Target : Serotonin transporter (SLC6A4).
  • Effect : Inhibition leads to enhanced serotonergic transmission.
  • Biochemical Pathway : Modulates serotonergic neurotransmission pathways.

Pharmacokinetics

As a metabolite of citalopram, this compound shares similar pharmacokinetic properties with its parent compound. Citalopram is rapidly absorbed after oral administration, reaching peak plasma levels within 1-4 hours. The metabolism of citalopram to its N-oxide form is mediated by cytochrome P450 enzymes, particularly CYP2D6.

Absorption and Distribution:

  • Absorption : Rapid post-oral administration.
  • Metabolism : Primarily via CYP2D6; also involves CYP3A4 and CYP2C19 for other metabolites.

This compound is characterized as a strong basic compound and belongs to the class of phenylbutylamines. Its structural similarity to citalopram suggests potential interactions with various biological targets, although specific pharmacological activities remain largely unexplored.

Table 1: Comparison of Citalopram and Its Metabolites

CompoundStructure TypeMechanism of ActionPotency in Serotonin Uptake Inhibition
CitalopramSSRIInhibition of SLC6A4High
This compoundMetabolite (N-oxide)Unknown; potential SSRI activityUnknown
DesmethylcitalopramMetaboliteInhibition of SLC6A4Lower than citalopram

Cellular Effects

The cellular effects of this compound are not well-documented. However, given its origin from citalopram, it may influence cellular functions by modulating serotonin levels. Increased serotonergic transmission can affect various cellular processes, including cell signaling pathways and gene expression.

Potential Effects:

  • Modulation of serotonin levels.
  • Influence on cell signaling pathways.
  • Possible impact on gene expression related to mood regulation.

Case Studies and Research Findings

Research on this compound remains limited. However, several studies have examined the parent compound citalopram's effects, which may provide insights into its metabolite:

  • QT Prolongation Risk : Studies indicate that citalopram can cause QT prolongation in a dose-dependent manner, raising concerns about safety at higher doses .
  • Postmortem Analysis : A study involving postmortem cases found that citalopram concentrations were often incidental findings in cases of death, suggesting that while it may be present in therapeutic ranges, it is not always the primary cause of adverse outcomes .
  • Metabolic Profiles : Research has shown that plasma metabolic profiles can correlate with clinical responses in patients treated with citalopram, indicating that understanding metabolites like this compound could be key in personalizing treatment .

Propriétés

IUPAC Name

3-[(1S)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOGFDCEWUUSBQ-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60580934
Record name 3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60580934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917482-45-2
Record name Escitalopram N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917482452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60580934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ESCITALOPRAM N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JMR4KG3QUN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Citalopram N-Oxide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(S)-Citalopram N-Oxide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(S)-Citalopram N-Oxide
Reactant of Route 4
Reactant of Route 4
(S)-Citalopram N-Oxide
Reactant of Route 5
Reactant of Route 5
(S)-Citalopram N-Oxide
Reactant of Route 6
Reactant of Route 6
(S)-Citalopram N-Oxide
Customer
Q & A

Q1: The research mentions that N-oxidation is one of the metabolic pathways for citalopram, leading to the formation of (S)-Citalopram N-Oxide. What enzyme is primarily responsible for this metabolic step?

A1: The research states that the N-oxidation of citalopram to its N-oxide metabolite, this compound, is primarily mediated by the cytochrome P450 enzyme CYP2D6 .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.